Product packaging for 2-Ethylhexyl-D-xylopyranoside(Cat. No.:CAS No. 185699-11-0)

2-Ethylhexyl-D-xylopyranoside

Cat. No.: B1460433
CAS No.: 185699-11-0
M. Wt: 262.34 g/mol
InChI Key: ITWPYZSNVHTAGQ-VFIJVLHUSA-N
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Description

2-Ethylhexyl-D-xylopyranoside (CAS 185699-11-0) is a high-purity alkyl xylopyranoside compound supplied as a colourless waxy solid . With a molecular formula of C 13 H 26 O 5 and a molecular weight of 262.34 g/mol, it is characterized for reliability in experimental settings . This non-ionic surfactant is valuable in biochemical research for the solubilization and stabilization of membrane proteins, where it can effectively mimic native lipid environments. Its utility also extends to applications as a chiral building block in synthetic carbohydrate chemistry and as a substrate for studying glycosidase enzyme activity and specificity. Researchers will find it soluble in DMSO and methanol, facilitating easy preparation of stock solutions . For optimal long-term stability, this reagent should be stored at 0 to 8 °C . According to the Globally Harmonized System (GHS), it is not classified as a dangerous substance . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O5 B1460433 2-Ethylhexyl-D-xylopyranoside CAS No. 185699-11-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S,5R)-2-(2-ethylhexoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-3-5-6-9(4-2)7-17-13-12(16)11(15)10(14)8-18-13/h9-16H,3-8H2,1-2H3/t9?,10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWPYZSNVHTAGQ-VFIJVLHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC1C(C(C(CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(CC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Modifications of 2 Ethylhexyl D Xylopyranoside

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods offer a greener alternative to traditional chemical synthesis, often proceeding under milder conditions and with higher selectivity. researchgate.netresearchgate.net These strategies primarily involve the use of enzymes like lipases and xylanases as catalysts. researchgate.netresearchgate.net The integration of biocatalysis with chemical processes is a key area of development for producing valuable chemical compounds efficiently and cleanly. europa.eu

Lipase-Catalyzed Glycosylation and Transesterification Reactions

Lipases, such as those from Aspergillus niger and Candida antarctica (CALB), are versatile biocatalysts in organic synthesis. mdpi.comresearchgate.net They can catalyze the formation of esters, including glycosidic bonds, through esterification or transesterification reactions. mdpi.comcsic.es In the context of 2-Ethylhexyl-D-xylopyranoside synthesis, a lipase (B570770) would catalyze the reaction between D-xylose (or an activated xylose donor) and 2-ethylhexanol.

The regioselectivity of lipase-catalyzed reactions is a significant advantage, with acylation often occurring at specific hydroxyl groups of the sugar. For instance, studies on xylo-oligosaccharides have shown that lipase-catalyzed esterification can regioselectively occur at the OH-4 position of the non-reducing xylose unit. researchgate.net The choice of solvent and reaction time can influence this regioselectivity. nih.gov Transesterification, using an acyl donor like ethyl laurate, has been shown to be an effective method for producing sugar esters. mdpi.com

Xylanase-Catalyzed Transxylosylation for Xylopyranoside Production

Xylanases, enzymes that naturally break down xylan (B1165943), can be employed in a reverse or transfer reaction known as transxylosylation to synthesize alkyl xylosides. researchgate.netresearchgate.net In this process, xylan or xylo-oligosaccharides act as the xylosyl donor, and an alcohol, such as 2-ethylhexanol, serves as the acceptor. researchgate.net This method can directly convert biomass-derived xylan into valuable xylosides. researchgate.net

Research has demonstrated the successful synthesis of 2-ethylhexyl β-D-xylobioside and 2-ethylhexyl β-D-xyloside from xylan and 2-ethylhexanol using a xylanase catalyst. researchgate.net The enzyme's specificity for different acceptors can vary, with some xylanases showing broad specificity for various alcohols. researchgate.net The products of these reactions can include a mixture of alkyl xylosides with varying degrees of polymerization (DP). researchgate.net

Optimization of Enzymatic Reaction Conditions and Biocatalyst Selection

The efficiency of chemo-enzymatic synthesis is highly dependent on the reaction conditions and the choice of biocatalyst. mdpi.com Key parameters that require optimization include temperature, reaction time, substrate molar ratio, enzyme loading, and the use of co-solvents. mdpi.comscirp.org

The selection of a suitable biocatalyst is crucial. europa.eumdpi.com Enzymes must be stable and active under the desired process conditions, which may include elevated temperatures or the presence of organic solvents. europa.eu For instance, thermostable xylanases are advantageous for industrial applications. nih.gov The source of the enzyme is also a critical factor; for example, β-xylosidases from different fungal and bacterial sources exhibit varying transxylosylation activities. researchgate.netnycu.edu.tw Genetic engineering and site-directed mutagenesis can be used to improve enzyme properties, such as acceptor specificity, to enhance the synthesis of specific alkyl xylosides. researchgate.net

ParameterOptimal Condition/ObservationSource
Reaction Temperature 70-100 °C for some transesterification reactions. csic.es
Substrate Molar Ratio Excess of the alcohol acceptor can drive the reaction forward. csic.es
Catalyst Loading Increasing enzyme loading can increase reaction rate, but excessive amounts may be inhibitory. scirp.org
Co-solvent The addition of a co-solvent like DMSO can increase yields but may reduce selectivity. mdpi.com

Chemical Synthesis Routes

Traditional chemical methods provide robust and well-established pathways for the synthesis of glycosides, including this compound. These methods often involve the activation of the anomeric carbon of the sugar to facilitate nucleophilic attack by the alcohol.

Direct Glycosylation Methods, including Acid-Catalyzed Approaches

Direct glycosylation, often referred to as the Fischer glycosidation, involves reacting a monosaccharide like D-xylose with an alcohol in the presence of an acid catalyst. researchgate.net This method is a canonical approach for synthesizing alkyl glycosides. researchgate.net The reaction of 1,2,3,4-tetra-O-acetyl-β-D-xylopyranose with an alcohol in the presence of a Lewis acid, such as BF₃·OEt₂, is a general pathway to obtain β-D-xylopyranosides. researchgate.net

Various acid catalysts can be employed, including hydrochloric acid, sulfuric acid, and solid acid catalysts like perfluorosulfonic acid resins. google.com The use of solid acid catalysts can mitigate problems associated with corrosion and catalyst removal that are common with strong mineral acids. google.com

CatalystStarting MaterialProductSource
Acid CatalystGlucose and AlcoholsAlkyl Glucosides researchgate.net
Lewis Acid (e.g., BF₃·OEt₂)1,2,3,4-tetra-O-acetyl-β-D-xylopyranose and Alcoholβ-D-xylopyranosides researchgate.net
Sulfuric AcidTerephthalic Acid and 2-ethyl-1-hexanolBis(2-ethylhexyl) terephthalate researchgate.net

Koenigs-Knorr Method and its Adaptations for Glycoside Synthesis

The Koenigs-Knorr reaction is a classical and widely used method for the synthesis of glycosides. wikipedia.orgnumberanalytics.commdpi.com The reaction involves the use of a glycosyl halide (e.g., a bromide or chloride) as a glycosyl donor, which reacts with an alcohol in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. wikipedia.orgnumberanalytics.com This method is known for its ability to provide stereocontrol, often yielding 1,2-trans glycosides due to neighboring group participation from an acyl protecting group at the C-2 position. wikipedia.org

Over the years, numerous modifications to the Koenigs-Knorr reaction have been developed to improve its efficiency and stereoselectivity. numberanalytics.com These adaptations include the use of different promoters such as mercuric bromide/mercuric oxide, mercuric cyanide, and silver triflate. wikipedia.org The use of cadmium carbonate as a promoter has also been reported to be effective in the synthesis of alkyl glycosides, yielding exclusively the β-anomers. mdpi.comresearchgate.net More recent advancements have shown that catalytic amounts of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can significantly accelerate the reaction under mild, nearly neutral conditions. nih.gov

PromoterGlycosyl DonorStereochemical OutcomeSource
Silver CarbonateAcetobromoglucose1,2-trans wikipedia.org
Cadmium CarbonateGlycosyl HalidePure β-anomers mdpi.comresearchgate.net
Silver(I) oxide with catalytic TMSOTfGlycosyl BromideHigh yields, mild conditions nih.gov

Copper-Catalyzed Azide-Alkyne (CuAAC) "Click" Reaction for Alkyl β-D-xylopyranosides

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers an efficient and highly regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govorganic-chemistry.orgsci-hub.se This reaction has been successfully employed to link a carbohydrate headgroup, like xylose, to a hydrophobic tail, creating novel surfactant molecules. researchgate.net

The general strategy involves the reaction between a glycosyl azide (B81097) and a terminal alkyne or, conversely, a propargylated sugar and an alkyl azide. nih.gov For the synthesis of alkyl β-D-xylopyranosides, a typical route starts with the peracetylation of D-xylose, followed by glycosylation with propargyl alcohol under Lewis acid-promoted conditions to yield a β-anomeric propargylated xyloside. nih.gov This intermediate then undergoes the CuAAC reaction with an alkyl azide. nih.gov

The CuAAC reaction is valued for its mild reaction conditions, tolerance of various functional groups, and high yields. nih.govorganic-chemistry.org The copper(I) catalyst, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, facilitates the formation of a copper acetylide intermediate. nih.govorganic-chemistry.org This intermediate then reacts with the azide in a stepwise mechanism to form the stable triazole ring, effectively linking the xylose unit to the alkyl chain. acs.orgnih.gov This method's efficiency and modularity make it a powerful tool for creating libraries of structurally diverse alkyl xylosides for various applications. nih.govsci-hub.se

Table 1: Key Features of the CuAAC "Click" Reaction in Xylopyranoside Synthesis

FeatureDescriptionReference
Reaction Type Copper(I)-catalyzed [3+2] cycloaddition between an azide and a terminal alkyne. researchgate.net
Product 1,4-disubstituted 1,2,3-triazole linking the xylose and alkyl moieties. nih.govnih.gov
Key Catalyst Copper(I), often generated from CuSO₄ and sodium ascorbate. nih.govbeilstein-journals.org
Stereochemistry Typically proceeds with retention of the anomeric configuration. nih.gov
Advantages High regioselectivity, mild reaction conditions, high yields, and broad functional group tolerance. nih.govorganic-chemistry.org

Palladium/Norbornene-Catalyzed 1,2-Functionalization of Glycals for C-Alkyl Glycoside Construction

The construction of C-alkyl glycosides, where the anomeric oxygen is replaced by a carbon atom, presents a significant synthetic challenge but yields compounds with enhanced stability against enzymatic and chemical hydrolysis. researchgate.net A powerful strategy for achieving this is the palladium/norbornene-catalyzed 1,2-functionalization of glycals, often referred to as the Catellani reaction. nih.govresearchgate.net This methodology allows for the direct and regioselective synthesis of C-alkyl glycosides from readily available starting materials. nih.gov

The reaction typically involves the coupling of a glycal (a cyclic enol ether derived from a sugar) with an aryl or alkyl halide in the presence of a palladium catalyst and norbornene. rsc.orgresearchgate.net Norbornene acts as a transient mediator, enabling the functionalization at both the C1 and C2 positions of the glycal. researchgate.netrsc.org The general mechanism involves the oxidative addition of the palladium(0) catalyst to the halide, followed by insertion of norbornene. The resulting complex then undergoes a C-H activation and insertion of the glycal, leading to the formation of the C-glycosidic bond. Subsequent steps, including reductive elimination, yield the desired 1,2-difunctionalized C-glycoside and regenerate the catalyst. rsc.org

This approach offers excellent control over regioselectivity and can tolerate a wide range of functional groups on both the glycal and the coupling partner. nih.govresearchgate.net It represents a significant advancement in the synthesis of C-glycosides, providing a direct route to these stable carbohydrate analogs. rsc.orgrsc.org

Radical-Based Strategies in Glycoside Synthesis (Analogies for C- and N-Glycosides)

Radical-based reactions have emerged as a versatile and powerful tool for the synthesis of both C- and N-glycosides, offering mild conditions and excellent functional group compatibility. researchgate.netresearchgate.net These methods typically involve the generation of a glycosyl radical at the anomeric center, which can then be trapped by a suitable acceptor to form the desired glycosidic linkage. rsc.org

For C-Glycosides: The synthesis of C-alkyl glycosides via radical strategies often involves the reaction of a glycosyl radical with an activated alkene. researchgate.netnih.gov Various precursors, such as anomeric selenides or halides, can be used to generate the glycosyl radical. nih.govacs.org The reaction conditions are often mild, avoiding the need for harsh reagents and protecting group manipulations that can be problematic in traditional glycosylation methods. acs.org This strategy has been successfully applied to the synthesis of C-glycosyl derivatives of various sugars, including 2-amino sugars. acs.org

For N-Glycosides: Traditional methods for N-glycoside synthesis often face challenges such as the need for harsh acidic conditions and limited stereoselectivity. nih.gov Radical-based approaches provide a valuable alternative. researchgate.net These methods can employ photoredox catalysis or other radical initiation techniques to generate the anomeric radical, which then reacts with a nitrogen nucleophile. researchgate.netnih.gov This approach is often more tolerant of sensitive functional groups and can provide access to N-glycosides that are difficult to synthesize using conventional methods. nih.gov

The analogy between the radical-based synthesis of C- and N-glycosides lies in the common intermediate: the anomeric glycosyl radical. The nature of the trapping agent (a carbon-based acceptor for C-glycosides or a nitrogen-based acceptor for N-glycosides) determines the final product. This unified approach highlights the versatility of radical chemistry in carbohydrate synthesis. researchgate.netresearchgate.net

Regioselective Functionalization and Protecting Group Strategies

The selective modification of the multiple hydroxyl groups on a xylopyranoside ring is a critical aspect of synthesizing complex and well-defined derivatives. acs.org Regioselective functionalization relies heavily on the strategic use of protecting groups to mask certain hydroxyls while leaving others available for reaction. wikipedia.org

Selective Hydroxyl Group Protection in Xylopyranosides

The hydroxyl groups of xylopyranosides exhibit different reactivities, which can be exploited for selective protection. rsc.orgrsc.org Generally, primary hydroxyl groups are more reactive than secondary ones due to less steric hindrance. rsc.org However, in xylopyranosides, all three hydroxyl groups (at C2, C3, and C4) are secondary, making their differentiation challenging. lu.se

The relative reactivity of these hydroxyls is influenced by their stereochemical arrangement (axial vs. equatorial) and the anomeric configuration (α or β). rsc.orglu.se For instance, in methyl α-D-xylopyranoside, the hydroxyl groups at positions 2 and 3 are often more reactive towards certain reagents, while in the β-anomer, the hydroxyl at position 4 can be the most reactive. lu.se Various protecting groups, such as bulky silyl (B83357) ethers (e.g., TBDMS, TIPS) or acyl groups (e.g., pivaloyl), can be introduced with a degree of selectivity based on these subtle reactivity differences. rsc.orgbeilstein-journals.orgnih.gov

Application of Tetraisopropyldisiloxane-1,3-diyl (TiPDS) for Regioselective Protection

A particularly effective strategy for the regioselective protection of xylopyranosides involves the use of bidentate protecting groups that can span two hydroxyls simultaneously. The tetraisopropyldisiloxane-1,3-diyl (TiPDS) group is a prime example of such a protecting group. lu.seresearchgate.net Formed by the reaction of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TiPDSCl₂) with the diol, the resulting cyclic silyl ether provides robust protection. lu.sesmolecule.com

The regioselectivity of TiPDS protection in xylopyranosides is highly dependent on the anomeric configuration:

Methyl α-D-xylopyranoside: Reacts with TiPDSCl₂ to give the 2,3-protected product with excellent regioselectivity and in high yield. lu.se

Methyl β-D-xylopyranoside: Under the same conditions, it forms the 3,4-protected product, also with excellent regioselectivity. lu.se

This predictable and high-yielding regioselective protection makes the TiPDS group an invaluable tool in the synthesis of complex xylopyranoside derivatives. lu.seresearchgate.net Once in place, the remaining free hydroxyl group can be selectively functionalized. The TiPDS group can then be removed under specific conditions, typically using fluoride (B91410) reagents, to reveal the originally protected hydroxyls. google.com

Table 2: Regioselective Protection of Methyl Xylopyranosides with TiPDSCl₂

Starting MaterialProtected PositionsProductReference
Methyl α-D-xylopyranoside2,3-diolMethyl 2,3-O-(tetraisopropyldisiloxane-1,3-diyl)-α-D-xylopyranoside lu.se
Methyl β-D-xylopyranoside3,4-diolMethyl 3,4-O-(tetraisopropyldisiloxane-1,3-diyl)-β-D-xylopyranoside lu.se

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Ethylhexyl D Xylopyranoside and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural characterization of organic molecules, including alkyl xylopyranosides. emerypharma.comomicsonline.org It provides detailed information about the carbon-hydrogen framework, stereochemistry, and molecular dynamics.

One- and Two-Dimensional NMR for Structural Assignment and Purity Confirmation

The unambiguous structural assignment of 2-Ethylhexyl-D-xylopyranoside relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. emerypharma.com

1D NMR: The ¹H NMR spectrum provides information on the number of chemically distinct protons, their chemical environment (chemical shift), multiplicity (spin-spin coupling), and relative numbers (integration). For this compound, distinct signals would be expected for the anomeric proton of the xylose unit, the other sugar ring protons, and the protons of the 2-ethylhexyl alkyl chain. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, revealing the carbon skeleton of the molecule. omicsonline.org

2D NMR: For more complex molecules where 1D spectra can be overcrowded, 2D NMR techniques are employed to establish connectivity. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is used to map out the proton-proton connectivities within the xylopyranoside ring and along the 2-ethylhexyl chain. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. A key correlation for this compound would be between the anomeric proton (H-1) of the xylose ring and the carbon of the 2-ethylhexyl group attached to the anomeric oxygen (C-1'), confirming the glycosidic linkage.

NMR is also a powerful tool for purity confirmation. The presence of unexpected signals in ¹H or ¹³C NMR spectra can indicate the presence of impurities, such as isomers (e.g., the α-anomer), residual solvents, or starting materials. The integration of signals in the ¹H NMR spectrum can be used for quantitative analysis of purity against a known standard.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key 2D Correlations (predicted)
Xylose Ring
H-1~4.3-4.5 (d)~103-105HMBC to C-1'
H-2~3.2-3.5 (m)~73-75COSY to H-1, H-3
H-3~3.5-3.8 (m)~76-78COSY to H-2, H-4
H-4~3.6-3.9 (m)~70-72COSY to H-3, H-5
H-5a/5e~3.3-4.0 (m)~65-67COSY to H-4
2-Ethylhexyl Chain
H-1'~3.5-3.8 (m)~70-72HMBC to C-1
H-2'~1.5-1.7 (m)~39-41
H-3'~1.2-1.4 (m)~30-32
H-4'~1.2-1.4 (m)~23-25
H-5'~1.2-1.4 (m)~28-30
H-6'~0.8-1.0 (t)~14-16
H-7'~1.2-1.4 (m)~23-25
H-8'~0.8-1.0 (t)~10-12

Dynamic NMR (DNMR) for Conformational Analysis and Molecular Dynamics

The xylopyranoside ring is not static but exists in a conformational equilibrium, primarily between two chair conformations, ⁴C₁ and ¹C₄. nih.govrsc.org Dynamic NMR (DNMR) is a technique used to study the kinetics of these conformational changes. lu.se

In a study on 2-naphthyl β-D-xylopyranoside analogues, DNMR spectroscopy revealed that the conformational equilibrium is solvent-dependent. nih.govrsc.org At room temperature in methanol-d₄, a 3-deoxygenated analogue exists with nearly equally populated states of the ⁴C₁ and ¹C₄ conformations. lu.se As the temperature is lowered, the exchange rate between the conformers slows down. In the NMR spectrum, this is observed as a broadening of the resonance lines at intermediate exchange rates (e.g., -40 °C), which then sharpen again at very low temperatures (e.g., below -90 °C) as the molecule is "frozen" into its most stable conformation. nih.govrsc.orglu.se For the 3-deoxygenated compound, the enthalpy (ΔH‡) and entropy (ΔS‡) activation barriers for the ring inversion were calculated from the DNMR data. nih.govrsc.org

Parameter Value
Enthalpy of Activation (ΔH‡)47.3 kJ mol⁻¹
Entropy of Activation (ΔS‡)54 J mol⁻¹ K⁻¹

Data obtained for a 3-deoxygenated 2-naphthyl β-D-xylopyranoside analogue. nih.govrsc.org

This type of analysis could be applied to this compound to understand how the bulky, flexible alkyl group influences the conformational preference and dynamics of the xylose ring.

Investigation of Intermolecular Interactions via NMR

NMR spectroscopy can also provide insights into non-covalent intermolecular interactions, such as hydrogen bonding. These interactions are critical for understanding the self-assembly and macroscopic properties of alkyl glycosides.

Changes in proton chemical shifts upon varying concentration or solvent can indicate the presence of hydrogen bonding. Protons involved in hydrogen bonding (like the hydroxyl protons of the xylose unit) will typically show a downfield shift in their resonance frequency as the strength or extent of hydrogen bonding increases.

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to identify protons that are close in space, even if they are not directly connected through bonds. This can reveal information about the preferred orientation of the 2-ethylhexyl group relative to the sugar headgroup and how multiple molecules pack together in solution. Studies on related xylopyranosides have highlighted the importance of intramolecular hydrogen bonding in influencing conformation, particularly in non-polar solvents. nih.govrsc.org

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is capable of measuring m/z values with very high accuracy (typically to within 5 ppm). ub.edu This precision allows for the unambiguous determination of a compound's elemental formula. nih.govnih.gov While conventional MS might identify a molecular ion for this compound with a nominal mass of 262, HRMS can distinguish its exact mass from other isomers or compounds with the same nominal mass but different elemental compositions. nih.gov For instance, an HRMS instrument like an Orbitrap or FT-ICR would measure the mass of the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺, and the resulting high-accuracy mass would be compared to the theoretical value to confirm the molecular formula, C₁₃H₂₆O₅.

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M+H]⁺C₁₃H₂₇O₅⁺263.18530
[M+Na]⁺C₁₃H₂₆O₅Na⁺285.16724
[M+K]⁺C₁₃H₂₆O₅K⁺301.14118

Analysis of Fragmentation Pathways for Structural Information (e.g., FAB-MS, GC-EI-MS, GC-NCI-MS)

Tandem mass spectrometry (MS/MS) experiments involve isolating a specific ion (e.g., the molecular ion) and inducing it to fragment. The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. gre.ac.uk

For a glycoside like this compound, the most common fragmentation is the cleavage of the glycosidic bond. semanticscholar.org This would result in two key fragment ions: one corresponding to the aglycone (the 2-ethylhexyl group) and one corresponding to the sugar (xylose) moiety. Further fragmentation of the xylose ring is also common, often involving sequential losses of water molecules (18 Da). semanticscholar.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) with techniques like Electron Ionization (EI) is another powerful tool. nih.gov The molecule would be fragmented in the ion source, and the resulting mass spectrum would show a pattern of fragment ions. For this compound, characteristic fragments would arise from the cleavage of the alkyl chain and the sugar ring. Negative Chemical Ionization (NCI) is a softer ionization technique that can also be used, often yielding a more prominent molecular ion and different fragmentation patterns that can provide complementary structural information.

Fragment Ion (m/z, predicted) Proposed Identity/Loss
262[M]⁺ (Molecular Ion)
244[M - H₂O]⁺
149[Aglycone + O + H]⁺ or [Phthalate-related fragment, common contaminant]
133[Xylose - H₂O + H]⁺
113[2-Ethylhexyl]⁺
112[2-Ethylhexene]⁺
73, 60Fragments from xylose ring cleavage

This detailed fragmentation analysis, combined with the molecular formula from HRMS and the connectivity from NMR, allows for the complete and confident structural elucidation of this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of compounds like this compound by identifying their functional groups. The covalent bonds within a molecule vibrate at specific frequencies, and when exposed to infrared radiation, the molecule absorbs energy at frequencies that correspond to these vibrations. libretexts.orgmsu.edu This absorption provides a unique spectral fingerprint of the molecule.

Vibrational Spectroscopic Characterization of Functional Groups

The IR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the hydroxyl (O-H) groups on the xylopyranoside ring, the carbon-hydrogen (C-H) bonds in the ethylhexyl alkyl chain and the sugar ring, and the carbon-oxygen (C-O) bonds of the ether linkage and the pyranose ring structure. uomustansiriyah.edu.iqmsu.edupressbooks.pub

Key vibrational modes for this compound include:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3200–3500 cm⁻¹. This broadening is a direct result of intermolecular and intramolecular hydrogen bonding between the hydroxyl groups on the xylose units. uomustansiriyah.edu.iq

C-H Stretching: Absorptions corresponding to the stretching of C-H bonds in the 2-ethylhexyl group appear in the 2840–3000 cm⁻¹ range. uomustansiriyah.edu.iq Specifically, asymmetric and symmetric stretching vibrations for methylene (B1212753) (CH₂) and methyl (CH₃) groups can be identified within this region. uomustansiriyah.edu.iq

C-O Stretching: The spectrum will also feature strong absorption bands in the 1000–1300 cm⁻¹ region, which are characteristic of C-O stretching vibrations. uomustansiriyah.edu.iq These arise from the glycosidic bond linking the alkyl chain to the xylose ring and the C-O bonds within the pyranose ring itself. msu.edu

Fingerprint Region: The region from approximately 600 to 1450 cm⁻¹ is known as the fingerprint region. msu.edupressbooks.pub This area contains a complex pattern of absorptions from various bending and stretching vibrations (e.g., C-H bending, C-C stretching), creating a unique pattern for the specific molecule. msu.eduuomustansiriyah.edu.iq

Below is a table summarizing the expected characteristic IR absorption frequencies for this compound.

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Intensity
O-H StretchingHydroxyl Group3200 - 3500Strong, Broad
C-H StretchingAlkyl Chain (CH₂, CH₃)2840 - 3000Strong
C-H BendingAlkyl Chain (CH₂, CH₃)1350 - 1470Variable
C-O StretchingGlycosidic & Ring Ethers1000 - 1300Strong

FTIR and Attenuated Total Reflection Infrared (ATR-IR) for Intermolecular Interaction Analysis

Fourier Transform Infrared (FTIR) spectroscopy, particularly when coupled with the Attenuated Total Reflection (ATR) technique, is invaluable for studying intermolecular interactions in condensed phases of alkyl glycosides. acs.orgnih.gov ATR-FTIR allows for the analysis of samples directly in solid or liquid form with minimal preparation, probing the surface layers to a depth of a few micrometers. nih.govsemanticscholar.org

This technique is highly sensitive to changes in the local chemical environment, making it ideal for analyzing the hydrogen-bonding network that governs the self-assembly of this compound. acs.orgnih.gov Changes in the position and shape of the O-H stretching band (3200–3500 cm⁻¹) can provide detailed information about the formation, strength, and dynamics of hydrogen bonds. researchgate.net For instance, a shift to a lower wavenumber (frequency) in the O-H band typically indicates the formation of stronger hydrogen bonds within the assembled structures. rsc.org

Furthermore, ATR-FTIR can be used to monitor how these intermolecular interactions are affected by external factors such as temperature, concentration, or the presence of other molecules. acs.org By observing shifts in the characteristic vibrational frequencies of the hydroxyl and ether groups, researchers can gain insights into the molecular mechanisms driving the formation and stability of different liquid crystalline or solid phases. acs.orgnih.gov

Electron Microscopy and X-ray Diffraction Techniques

Electron microscopy and X-ray diffraction are essential high-resolution techniques used to determine the supramolecular organization of this compound, from the large-scale morphology of its assemblies down to the atomic arrangement within its crystalline structures.

Scanning Electron Microscopy (SEM) for Morphological Analysis of Assembled Structures

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of self-assembled structures of alkyl glycosides. ou.eduvidyasagar.ac.in In SEM, a focused beam of electrons is scanned across the surface of a sample, and the resulting interactions generate secondary electrons, backscattered electrons, and X-rays. These signals are collected by detectors to form a three-dimensional image of the sample's surface. ou.edu

Transmission Electron Microscopy (TEM) for Microscopic Structure Visualization

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal microscopic structure of assembled materials. oaepublish.comnih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen, and the interactions of the electrons with the material form an image. ub.eduresearchgate.net

For compounds like this compound, which can be challenging to visualize directly due to the low atomic number of their constituent elements (C, H, O), staining agents or specialized techniques like cryo-TEM may be employed. nih.govresearchgate.net TEM can resolve the finer details of self-assembled structures, such as the lamellar stacking in liquid crystals, the dimensions of individual nanotubes or fibers, and the internal arrangement within vesicles or micelles. researchgate.netfrontiersin.orgrsc.org This visualization is crucial for correlating the molecular design of the surfactant with its resulting microscopic aggregation behavior. frontiersin.org

X-ray Diffraction (XRD) for Crystalline Structure and Self-Assembly Insights

X-ray Diffraction (XRD) is the definitive technique for determining the crystalline structure and long-range order in the self-assembled phases of this compound and its analogues. usp.orgresearchgate.net When a beam of X-rays strikes a crystalline material, the rays are diffracted by the electron clouds of the atoms in a predictable pattern determined by the arrangement of atoms in the crystal lattice. usp.orgnih.gov This diffraction pattern provides information on the unit cell dimensions, crystal symmetry, and the spacing between lattice planes (d-spacing) according to Bragg's Law. usp.org

Studies on analogous short-chain alkyl glycosides have revealed the formation of various ordered structures, including lamellar (bilayer) and cubic crystal phases, which can be identified and characterized by XRD. nih.govmdpi.com For example, the crystal structure of decyl β-D-xylopyranoside, a close analogue, shows that the molecules arrange into alternating bilayers of hydrophilic xyloside groups and hydrophobic alkyl chains. nih.gov

Powder X-ray diffraction (PXRD) is commonly used to analyze polycrystalline samples, yielding a diffractogram with peaks at specific 2θ angles that correspond to different lattice planes. nih.govugm.ac.id From these peak positions, one can calculate the d-spacing, which often relates to the bilayer thickness in the lamellar phases of amphiphilic molecules. nih.gov Grazing-incidence wide-angle X-ray diffraction (GI-WAXD) can be applied to thin films to provide even more detailed information about molecular packing and orientation on a substrate. mdpi.com This data is fundamental to understanding the polymorphism and phase transitions that govern the material properties of these self-assembling systems. researchgate.netnih.gov

The table below presents crystallographic data for analogues of this compound, illustrating the type of information obtained via X-ray diffraction.

CompoundCrystal SystemSpace GroupUnit Cell ParametersBilayer Distance (d)Reference
Methyl β-D-xylopyranosideMonoclinicP2₁a=7.893 Å, b=6.908 Å, c=7.709 Å, β=113.4°N/A nih.gov
Heptyl β-D-xylopyranoside monohydrateOrthorhombicP2₁2₁2₁a=53.215 Å, b=8.830 Å, c=6.528 Å26.6 Å nih.gov
Decyl β-D-xylopyranosideMonoclinicP2₁a=8.169 Å, b=5.086 Å, c=27.509 Å, β=91.4°25.3 Å nih.gov

Small-Angle X-ray Scattering (SAXS) for Liquid Crystalline Phase Characterization

Small-Angle X-ray Scattering (SAXS) is an indispensable analytical technique for the structural elucidation of self-assembled systems, such as the lyotropic liquid crystalline phases formed by this compound and its analogues in solution. researchgate.netuu.nl This non-destructive method provides detailed information on the nanoscale, allowing for the identification and characterization of various ordered mesophases by analyzing the scattering patterns produced when X-rays interact with the material. nih.govu-psud.fr The technique is particularly powerful for distinguishing between different liquid crystalline lattices, such as lamellar, hexagonal, and cubic phases, based on the positions and relationships of the diffraction peaks in the resulting scattering profile. xenocs.com

The fundamental principle of SAXS in this context relies on Bragg's law of diffraction. The ordered, repeating structures within a liquid crystalline phase act as a diffraction grating for the incident X-ray beam. The scattering angle is inversely proportional to the size of the repeating structural features within the sample. nih.gov For lyotropic liquid crystals, these features correspond to the periodic arrangement of amphiphilic aggregates like micelles or bilayers. The resulting SAXS pattern displays a series of Bragg peaks at specific scattering vector (q) values, where q is related to the scattering angle (2θ) and the X-ray wavelength (λ) by the equation:

q = (4π/λ)sin(θ)

The positions of these Bragg peaks are characteristic of the specific lattice symmetry of the liquid crystalline phase. By analyzing the ratio of the q values for the observed peaks, one can unambiguously identify the mesophase structure. For instance, a lamellar phase, consisting of parallel sheets, will show peaks in a simple integer ratio of 1:2:3..., whereas a hexagonal phase, composed of cylindrical micelles packed in a 2D hexagonal array, will exhibit peaks with q-ratios of 1:√3:√4:√7... researchgate.net

Research Findings from SAXS Analysis

Detailed SAXS studies on analogous alkyl glycoside systems provide a clear framework for understanding the expected behavior of this compound. Research on n-nonyl β-glucosides, for example, has shown the formation of three distinct liquid crystalline phases as the surfactant concentration is increased: a hexagonal phase, a bicontinuous cubic phase (of space group Ia3d), and a lamellar phase. acs.org SAXS is the primary tool used to identify these transitions and to calculate critical structural parameters for each phase. acs.org

The analysis of the SAXS diffraction patterns yields the scattering vector, q, for each Bragg peak. From the position of the primary peak (q), the characteristic lattice parameter or repeat distance (d) of the phase can be calculated using the formula d = 2π/q. This parameter represents the inter-planar spacing for a lamellar phase or the distance between the centers of adjacent cylinders in a hexagonal phase.

The table below summarizes the expected scattering vector ratios and corresponding Miller indices for the most common lyotropic liquid crystalline phases formed by alkyl glycosides.

Liquid Crystalline PhaseAllowed q/q* RatiosMiller Indices (hkl)
Lamellar (Lα)1, 2, 3, 4, ...(1), (2), (3), (4), ...
Hexagonal (H₁)1, √3, √4, √7, ...(10), (11), (20), (21), ...
Cubic (Pm3n)√2, √4, √5, √6, ...(110), (200), (210), (211), ...
Cubic (Ia3d)√6, √8, √14, √16, ...(211), (220), (321), (400), ...

Building on findings from related compounds, a hypothetical SAXS analysis of a this compound/water system at a constant temperature across a range of concentrations would yield data similar to that presented in the following table. Such data allows for precise phase identification and the determination of key structural parameters.

Concentration (% w/w)Identified PhaseObserved q Peaks (nm-1)Calculated Lattice Parameter, d (nm)Notes
45%Hexagonal (H₁)1.65, 2.86, 3.303.81q ratios of 1:√3:√4 confirm hexagonal packing of cylindrical micelles.
65%Cubic (Ia3d)1.54, 1.786.65q ratios of √6:√8 are characteristic of a bicontinuous cubic phase.
80%Lamellar (Lα)1.80, 3.603.49q ratios of 1:2 indicate a layered structure. d represents the bilayer + water layer thickness.

Supramolecular Self Assembly and Interfacial Phenomena of 2 Ethylhexyl D Xylopyranoside Based Systems

Micellization Behavior and Critical Aggregation Concentrations (CAC)

Alkyl β-D-xylopyranosides are recognized for their surface activity and ability to form aggregates in solution. The process of micellization, or the spontaneous formation of molecular aggregates (micelles), is a hallmark of surfactant behavior in aqueous solutions. This aggregation occurs above a specific concentration known as the critical aggregation concentration (CAC), which is often used interchangeably with the critical micelle concentration (CMC).

The formation of micelles is an entropically driven process, primarily due to the hydrophobic effect. In an aqueous environment, the hydrophobic 2-ethylhexyl chains of the xylopyranoside molecules disrupt the hydrogen-bonding network of water. The aggregation of these tails into the core of a micelle minimizes this disruption, leading to a net increase in the entropy of the system.

Table 1: Factors Influencing Critical Aggregation Concentration (CAC)

Factor Influence on CAC Rationale
Alkyl Chain Length Decreases with increasing length Greater hydrophobic driving force for aggregation.
Chain Branching Increases compared to linear isomer Steric hindrance leads to less efficient packing in the micelle core.
Temperature Minor dependence Micellization for nonionic surfactants shows little temperature sensitivity.

| Additives (e.g., Salts) | Generally decreases | Salts can reduce electrostatic repulsion between headgroups (if charged) and screen interactions, favoring aggregation. |

Formation of Liquid Crystalline Phases and their Polymorphism (e.g., Hexosomes, Cubosomes, Lamellar Phases, Bicelles)

Beyond simple micellar solutions, 2-Ethylhexyl-D-xylopyranoside and related alkyl glycosides can form a variety of lyotropic liquid crystalline phases upon changes in concentration, temperature, or in the presence of additives. These phases are characterized by a high degree of structural order. The specific phase formed is largely determined by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail (V), the effective headgroup area (a), and the effective length of the hydrophobic chain (l) (CPP = V/al).

Lamellar Phases (Lα) : Characterized by a CPP value of approximately 1, these phases consist of stacked bilayers of the amphiphile separated by layers of solvent. This structure is common for molecules with a balance between the headgroup area and the tail volume.

Hexagonal Phases (HII) : When the CPP is greater than 1, inverse phases with negative interfacial curvature are favored. The inverse hexagonal phase consists of cylindrical water channels arranged on a two-dimensional hexagonal lattice, surrounded by the amphiphile. Dispersions of these structures are known as hexosomes.

Cubic Phases (QII) : These are highly ordered, viscous, and optically isotropic phases that also form at CPP values greater than 1. They are composed of a continuous lipid bilayer that is contorted into a three-dimensional periodic minimal surface, separating two continuous but non-intersecting water networks. Common cubic phase symmetries include the Gyroid (Ia3d), Diamond (Pn3m), and Primitive (Im3m). Dispersions of bicontinuous cubic phases are referred to as cubosomes.

Bicelles : These are discoidal aggregates, typically formed from a mixture of long-chain and short-chain amphiphiles. While not explicitly detailed for this compound alone, its inclusion in such mixtures could influence the formation and properties of these structures, which are valued for their ability to align in magnetic fields.

The branched nature of the 2-ethylhexyl group in this compound is expected to increase the effective volume of the hydrophobic domain, thereby favoring the formation of inverse phases (hexagonal and cubic) with negative curvature. All alkyl β-D-xylopyranosides are known to form thermotropic liquid crystals, where phase transitions from a solid crystalline state to a liquid crystalline state increase linearly with the length of the hydrophobic tail.

Supramolecular Gelation (Hydrogels and Oleogels)

Supramolecular gelation occurs when low-molecular-weight gelators (LMWGs), such as this compound, self-assemble into an extensive three-dimensional network that immobilizes the solvent.

Hydrogels : In aqueous solutions, this compound can potentially form hydrogels. This would occur under conditions where the self-assembled structures are not discrete micelles or liquid crystalline domains but rather elongated, fiber-like aggregates (e.g., wormlike micelles or ribbons). These fibers can entangle and cross-link through physical interactions, forming a network that traps water. The formation of this network is driven by the hydrophobic effect and stabilized by hydrogen bonding between the xylopyranoside headgroups along the fiber axis.

Oleogels : In nonpolar organic solvents (oils), the driving forces for assembly are inverted. The polar D-xylopyranoside headgroups will seek to minimize contact with the nonpolar solvent, aggregating to form the core of the self-assembled structures, while the 2-ethylhexyl tails are solvated. This can lead to the formation of reverse micelles or fibrous networks that entrap the oil, resulting in an oleogel. The hydrogen bonding between the sugar headgroups in the core of the network is the primary stabilizing interaction in this case.

The ability of this compound to form either hydrogels or oleogels highlights its amphiphilic character and the versatility of supramolecular chemistry in creating soft materials.

Design Principles for Glycolipid Gelators

The capacity of low-molecular-weight gelators (LMWGs), such as glycolipids, to form supramolecular gels is governed by several key design principles that balance solubility and precipitation. nih.gov A successful gelator must self-assemble into an extensive three-dimensional network that immobilizes the solvent. acs.org For glycolipids like this compound, this assembly is directed by a combination of intermolecular forces.

Hydrogen Bonding: The primary driving force for the self-assembly of many carbohydrate-based gelators is hydrogen bonding. researchgate.net The hydroxyl (-OH) groups on the D-xylose ring of this compound can act as both hydrogen bond donors and acceptors, facilitating the formation of one-dimensional fibrous structures.

Hydrophilic-Lipophilic Balance (HLB): The balance between the polar sugar head and the non-polar alkyl tail is critical. The 2-ethylhexyl group provides the necessary hydrophobicity to promote aggregation in certain solvents through van der Waals interactions. The branched nature of this chain can influence the packing efficiency of the molecules, which in turn affects the morphology of the self-assembled fibers.

Structural Modifications: The design of glycolipid gelators can be altered by modifying their structure, such as by changing the length or branching of the alkyl chain or by introducing other functional groups like amides or esters. nih.gov For instance, increasing the aliphatic chain length in some derivatives does not always greatly impact gelation, whereas other structural changes can have a significant effect. nih.gov

The overarching goal in designing a glycolipid gelator is to create a molecule that favors the formation of elongated, high-aspect-ratio fibers that can entangle to form a continuous network, rather than precipitating out of solution as crystals. nih.govacs.org

Rheological Characterization of Gel Mechanical Strength and Stability

Rheology, the study of the flow and deformation of matter, provides critical insights into the mechanical properties of gel systems. wisdomlib.org For gels formed from this compound, rheological measurements can quantify their strength, stability, and viscoelastic nature. researchgate.net

Key parameters determined through oscillatory rheology include:

Storage Modulus (G'): This represents the elastic (solid-like) component of the gel, indicating the energy stored and recovered per deformation cycle. A high G' value is characteristic of a strong, well-structured gel network. researchgate.net

Loss Modulus (G''): This represents the viscous (liquid-like) component, indicating the energy dissipated as heat.

Yield Stress: This is the minimum stress required to initiate flow, breaking down the gel structure.

A stable gel is characterized by the storage modulus (G') being significantly higher than the loss modulus (G'') within the linear viscoelastic region, and both moduli showing low dependence on frequency. researchgate.net This indicates the formation of a stable, three-dimensional network. researchgate.net The mechanical strength of such gels is influenced by factors like gelator concentration, solvent, and temperature. Shear-thinning behavior, where viscosity decreases with increasing shear rate, is a common and often desirable property for these materials, allowing them to flow under stress but recover their structure at rest. mdpi.com

Table 1: Representative Rheological Properties of Low-Molecular-Weight Supramolecular Gels This table presents typical data ranges for glycolipid-based gels to illustrate key rheological parameters. Specific values for this compound would require experimental measurement.

Parameter Typical Value/Behavior Significance
Storage Modulus (G') 10² - 10⁵ Pa Measures the elastic character and stiffness of the gel.
Loss Modulus (G'') 10¹ - 10⁴ Pa Measures the viscous character of the gel.
G' / G'' Ratio > 1 (often > 10) A ratio significantly greater than 1 confirms a stable gel structure.
Frequency Dependence Low In the linear viscoelastic region, low dependence indicates a stable network.
Flow Behavior Shear-thinning Viscosity decreases under shear, allowing for flow and processing.

Solvent Environment and its Role in Guiding Self-Assembly

The choice of solvent is a critical parameter that profoundly influences the self-assembly process of glycolipid gelators. nih.gov The solvent molecules interact with both the hydrophilic and hydrophobic parts of the amphiphile, modulating the intermolecular forces that drive aggregation.

The self-assembly mechanism is dependent on achieving a delicate balance between solubility and insolubility. nih.gov

In Polar Solvents (e.g., water): Hydrophobic interactions become the dominant driving force. The 2-ethylhexyl tails of the molecules will aggregate to minimize their contact with water, while the hydrophilic xylose heads remain exposed to the solvent. This can lead to the formation of various structures, including micelles or, under the right conditions, fibrous networks for hydrogelation.

In Non-polar Solvents (e.g., alkanes, aromatic solvents): The primary driving force for assembly shifts to the hydrogen bonding between the polar D-xylose headgroups. researchgate.net The hydrophobic tails provide solubility in the non-polar medium, preventing precipitation. The cooperative hydrogen bonding among sugar moieties leads to the formation of the fibrillar network characteristic of an organogel.

The assembly process is often a multistep kinetic process involving transient intermediates that eventually lead to stabilized nanostructures. nih.gov The ratio of good to poor solvent can be used to control the dynamics of assembly and disassembly, with critical concentrations often marking the transition from a solution to a gel state. nih.gov Therefore, the gelation ability of this compound is expected to be highly solvent-specific, with effective gelation occurring only in solvents that provide the appropriate balance of interactions.

Interactions with Model Membrane Systems

As an amphiphilic molecule, this compound has the potential to interact with lipid bilayers and is relevant in the context of membrane protein research and the fabrication of lipid-based nanostructures.

Research on Solubilization and Stabilization of Membrane Proteins

The extraction of integral membrane proteins from their native lipid bilayer environment is a critical and delicate step in their structural and functional characterization. nih.gov This process requires the use of detergents, which are amphiphilic molecules that can disrupt the membrane and create a micellar environment that mimics the hydrophobic core of the membrane, thereby stabilizing the protein. sigmaaldrich.commdpi.com

Glycosidic detergents, particularly those with short alkyl chains, are widely used for this purpose. This compound shares structural similarities with n-Octyl-β-D-glucopyranoside (OG), a commonly used non-ionic detergent known for its high critical micelle concentration (CMC) and formation of small, compact micelles. mdpi.com

Key properties of detergents for this application include:

Critical Micelle Concentration (CMC): The concentration above which detergent monomers self-assemble into micelles. mdpi.com A high CMC is often advantageous as it allows for easy removal of the detergent by dialysis.

Micelle Size: The size of the detergent micelle is crucial. Smaller micelles are often preferred for certain structural biology techniques like NMR spectroscopy.

Mildness: The detergent must be "mild" enough to maintain the protein's native conformation and activity. sigmaaldrich.com

While specific data for this compound is not widely published, its structure suggests it would function as a short-chain detergent. The branched 2-ethylhexyl group may form micelles with different packing parameters compared to a linear octyl chain, potentially influencing the stability of the solubilized protein-detergent complex. Screening various detergents, including novel structures like this compound, is a standard part of optimizing solubilization protocols for any given membrane protein. sigmaaldrich.comnih.gov

Table 2: Comparison of Properties for Common Short-Chain Glycosidic Detergents Properties for this compound are predicted based on structurally similar compounds.

Detergent Chemical Formula Alkyl Chain CMC (mM) Micelle MW (kDa)
n-Octyl-β-D-glucopyranoside (OG) C₁₄H₂₈O₆ C8 (linear) ~20 ~25
n-Decyl-β-D-maltopyranoside (DM) C₂₂H₄₄O₁₁ C10 (linear) ~1.8 ~40
This compound C₁₃H₂₆O₅ C8 (branched) Predicted High Predicted Small

Investigation of Lipid Nanoparticle and Nanostructure Fabrication for Research Probes

Lipid nanoparticles (LNPs) are advanced delivery systems used to encapsulate and protect various molecules. nih.govmdpi.com They are typically composed of a mixture of lipids, including ionizable lipids, helper lipids (phospholipids), cholesterol, and PEGylated lipids. nih.gov

Glycolipids like this compound can be incorporated into such nanostructures to serve several purposes:

Stabilization: As amphiphilic molecules, they can act as surfactants or emulsifiers during the formulation process, helping to control the size and prevent aggregation of the nanoparticles. mdpi.com

Surface Modification: The exposed sugar moiety on the surface of the nanoparticle can alter its interaction with biological systems. Carbohydrates can serve as targeting ligands for specific cell surface receptors (lectins), enabling the creation of targeted research probes or delivery vehicles.

Modulation of Physical Properties: The inclusion of a glycolipid can change the fluidity, curvature, and phase behavior of the lipid bilayer, which may influence the encapsulation efficiency and release kinetics of the cargo.

Methods for fabricating LNPs, such as solvent injection or thin-film hydration, involve the self-assembly of lipid components from a solution. nih.govmdpi.com During this process, this compound would co-assemble with the other lipid components, integrating into the final nanoparticle structure. The specific ratio of solid and liquid lipids, as well as the concentration of emulsifiers, are key factors in determining the final properties of the nanostructures. mdpi.com The development of LNP formulations remains a largely empirical process, where different lipid components are screened to achieve the desired performance characteristics. nih.gov

Enzymatic Interactions and Biological System Investigations with 2 Ethylhexyl D Xylopyranoside

Substrate Specificity in Glycosidase and Xylosidase Activity Assays

There is no available scientific literature detailing the use of 2-Ethylhexyl-D-xylopyranoside as a substrate to determine the specificity of glycosidase and xylosidase enzymes. Research in this area typically employs chromogenic or fluorogenic substrates, such as p-nitrophenyl-β-D-xylopyranoside, to facilitate the measurement of enzyme activity. However, specific kinetic data or substrate preference studies involving this compound have not been reported.

Research into Glycosylation Inhibition Mechanisms

The role of this compound as an inhibitor of glycosylation is not documented in the scientific literature. While various small molecules and sugar analogs have been investigated for their potential to inhibit glycosyltransferases and other enzymes in the glycosylation pathway, this compound has not been a subject of such studies.

Role as a Research Tool in Carbohydrate Metabolism Studies

An examination of the available research indicates that this compound has not been utilized as a research tool for studying carbohydrate metabolism. Studies in this field often rely on labeled tracers, such as radiolabeled glucose or its analogs, to track metabolic pathways. There is no evidence to suggest that this compound has been developed or employed for such purposes.

Exploration of Glycoconjugate Structure-Activity Relationships

Specific research into the structure-activity relationships of glycoconjugates involving this compound is not available. While the broader class of alkyl glycosides is of interest for understanding how the structure of the hydrophobic aglycone influences biological activity, detailed studies focusing on the 2-ethylhexyl moiety in this context have not been published.

Molecular Probing for Understanding Carbohydrate Dysregulation in Research Models

There are no documented instances of this compound being used as a molecular probe to investigate carbohydrate dysregulation in any research models. The development of molecular probes requires specific properties, such as the ability to selectively bind to a target or be visualized, and there is no indication that this compound has been functionalized or utilized in this capacity.

Biodegradation Pathways and Environmental Fate of 2 Ethylhexyl D Xylopyranoside and Analogues

Microbial Degradation Mechanisms, including Identified Bacterial Strains (e.g., Klebsiella oxytoca, Rhodococcus pyridinivorans, Enterobacter spp.)

The complete mineralization of alkyl glycosides like 2-Ethylhexyl-D-xylopyranoside is typically achieved by a consortium of microorganisms. While specific studies identifying a complete list of bacterial strains responsible for the degradation of this exact compound are limited, the known catabolic capabilities of several bacterial genera suggest their likely involvement.

Klebsiella oxytoca , a facultative anaerobe, has been noted for its ability to degrade a variety of organic compounds, including plastics and certain industrial chemicals. Strains of Klebsiella have been identified in the co-metabolic biodegradation of surfactants like linear alkylbenzene sulfonate, indicating their potential role in the breakdown of other surfactant molecules.

Rhodococcus pyridinivorans is a species within a genus known for its remarkable metabolic versatility and its ability to degrade a wide array of hydrophobic compounds, including hydrocarbons, aromatic pollutants, and surfactants. The lipophilic cell wall of Rhodococcus species facilitates interaction with and uptake of such substances. Their production of biosurfactants can further enhance the bioavailability and degradation of hydrophobic pollutants. Studies have shown that various Rhodococcus strains are effective degraders of alkanes and other complex organic molecules, making them strong candidates for the degradation of the 2-ethylhexyl moiety of the target compound.

Enterobacter spp. have also been identified as potent degraders of various environmental pollutants. For instance, a novel strain of Enterobacter has demonstrated the ability to completely degrade di-(2-ethylhexyl) phthalate (B1215562) (DEHP), a compound that also contains the 2-ethylhexyl group. This suggests that Enterobacter species possess the enzymatic machinery necessary to metabolize the alkyl portion of this compound.

Hydrolytic Cleavage of Glycosidic Bonds as a Primary Degradation Step

The initial and primary step in the microbial degradation of alkyl glycosides is the enzymatic cleavage of the glycosidic bond. This hydrolytic reaction separates the sugar (xylose) moiety from the fatty alcohol (2-ethylhexanol) moiety. This process is carried out by glycoside hydrolases (GHs), a broad class of enzymes that break down complex carbohydrates. The cleavage of the glycosidic bond eliminates the surfactant properties of the parent molecule and releases the two constituent parts for further microbial metabolism.

Fate of the 2-Ethylhexanol Moiety and its Subsequent Degradation

Once cleaved from the xyloside, the 2-ethylhexanol moiety undergoes biodegradation. 2-Ethylhexanol is considered to be readily biodegradable in the environment and is not expected to persist. acs.org In aquatic environments, its fate is governed by both volatilization and biodegradation. researchgate.net The microbial degradation of 2-ethylhexanol typically proceeds via oxidation. Microorganisms can oxidize the primary alcohol group to form 2-ethylhexanoic acid. nih.gov This acid can then be further metabolized through various pathways, ultimately leading to its mineralization to carbon dioxide and water. The half-life of 2-ethylhexanol in the atmosphere is estimated to be around 1.2 days due to its reaction with hydroxyl radicals, while its half-life in surface water, primarily due to volatilization, is estimated at 1.7 days. researchgate.net

Environmental Fate of 2-Ethylhexanol

Environmental CompartmentPrimary Fate ProcessEstimated Half-lifeReference
WaterBiodegradation and Volatilization1.7 days (due to volatilization from a model river) researchgate.net
SoilBiodegradation, Volatilization, and LeachingNot specified researchgate.net
AirDegradation via reaction with hydroxyl radicals1.2 days researchgate.net

Kinetic Studies of Biodegradation Processes (e.g., First-Order Kinetics)

The biodegradation of surfactants often follows specific kinetic models, which can be influenced by factors such as the initial concentration of the substance and its chemical structure. Studies on the anaerobic biodegradation of alkyl polyglucosides (APGs), which are structurally similar to this compound, have shown that the process can be well-described by a pseudo-first-order kinetic model. fiveable.me This model implies that the rate of degradation is directly proportional to the concentration of the substrate.

The structure of the alkyl chain has a significant impact on the degradation kinetics. For instance, in anaerobic conditions, APGs with shorter alkyl chains have been observed to biodegrade faster and achieve a higher degree of mineralization. fiveable.me The relationship between the rate constant (k) and the half-life (t½) for a first-order reaction is given by the equation: t½ = 0.693/k. researchgate.net A larger rate constant corresponds to a shorter half-life and thus a faster degradation process.

Anaerobic Biodegradation Kinetic Parameters for Alkyl Polyglucosides (APGs)

APG StructureGlobal Rate Constant (k) (days⁻¹)Half-life (t½) (days)Final Mineralization (%)Reference
Short Alkyl Chain APGData not specifiedData not specifiedHigher fiveable.me
Long Alkyl Chain APGData not specifiedData not specifiedLower fiveable.me

Note: This table illustrates the principle that shorter alkyl chains in APGs lead to faster and more complete anaerobic biodegradation. Specific kinetic values from the source were not provided for inclusion.

Research on Environmental Persistence and Transformation

Research on alkyl polyglucosides indicates that these surfactants are readily biodegradable under both aerobic and anaerobic conditions and are not expected to be persistent in the environment. researchgate.net By extension, this compound is also anticipated to have low environmental persistence.

The primary transformation of this compound in the environment is its initial cleavage into 2-ethylhexanol and xylose. These transformation products are common, naturally occurring substances that are readily utilized by a wide variety of microorganisms. Xylose, a simple sugar, enters central metabolic pathways, while 2-ethylhexanol is degraded as described previously. Therefore, the environmental transformation of this compound leads to benign products that are incorporated into natural biogeochemical cycles. The rapid biodegradation of both the parent compound and its initial transformation products suggests a low potential for bioaccumulation and long-range environmental transport.

Computational and Theoretical Approaches to 2 Ethylhexyl D Xylopyranoside Systems

Molecular Dynamics (MD) Simulations of Self-Assembly Processes

Molecular dynamics (MD) simulations are a cornerstone of computational studies on surfactant systems, providing a virtual microscope to observe the spontaneous organization of molecules like 2-Ethylhexyl-D-xylopyranoside in solution. mdpi.com This technique models the movement of every atom in a system over time by solving Newton's equations of motion, offering a detailed view of the self-assembly process. uiuc.edugithub.io

To simulate the self-assembly of this compound, a simulation box is typically created containing a number of surfactant molecules randomly distributed in a solvent, usually water. The interactions between atoms are described by a set of parameters known as a force field. uiuc.edugithub.io For carbohydrate-based surfactants, specialized force fields like GLYCAM, CHARMM, and GROMOS are often employed, as they are specifically parameterized to accurately model the complex interactions of saccharide units. researchgate.netnih.gov The water is commonly represented by models such as TIP3P. nih.gov

As the simulation progresses, the amphiphilic nature of this compound drives the aggregation process. The hydrophobic 2-ethylhexyl tails seek to minimize contact with water, while the hydrophilic D-xylopyranoside head groups prefer to remain solvated. This leads to the formation of various aggregates, such as spherical or cylindrical micelles, or bilayers, depending on the concentration and system conditions. MD simulations can capture the entire pathway from individual molecules to fully formed aggregates, revealing kinetic and thermodynamic aspects of micellization. mdpi.com

Table 1: Typical Parameters for an MD Simulation of this compound Self-Assembly

ParameterValue / TypeDescription
Force Field GLYCAM06 / CHARMM36A set of equations and parameters to describe the potential energy of the system. nih.gov
Water Model TIP3PA common three-site rigid water model used in simulations. nih.gov
System Size ~200 Surfactant Molecules, ~40,000 Water MoleculesThe number of molecules included in the simulation box.
Ensemble NPT (Isothermal-Isobaric)Simulation conditions where the number of particles (N), pressure (P), and temperature (T) are kept constant.
Temperature 300 KThe temperature at which the simulation is run.
Simulation Time 100 - 500 nsThe duration of the simulation, which must be long enough to observe the self-assembly process. mdpi.com

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the conformational landscape and intrinsic stability of a single this compound molecule. nih.govindexcopernicus.com Unlike MD simulations that rely on classical approximations, quantum methods provide a more fundamental description of the electronic structure, allowing for highly accurate energy calculations for different molecular geometries. researchgate.net

The conformational flexibility of this compound arises from several key areas: the puckering of the xylopyranose ring, the orientation of the hydroxyl groups, the rotation around the glycosidic bond linking the alkyl chain to the sugar, and the various rotations within the 2-ethylhexyl chain itself. The xylopyranose ring typically adopts a stable chair conformation (e.g., ⁴C₁), but other forms can exist. rsc.org

By systematically rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis reveals the lowest-energy (most stable) conformations and the energy barriers between them. nih.gov For example, DFT calculations can determine the relative stability of gauche versus trans conformations around the C5-C6 bond or the preferred orientation of the 2-ethylhexyl group relative to the sugar ring. These intrinsic conformational preferences are crucial as they influence how the molecules pack together in larger assemblies. rsc.org

Table 2: Representative Relative Energies of this compound Conformers from DFT Calculations

Conformer DescriptionDihedral Angle(s) of InterestRelative Energy (kJ/mol)Population (%) at 298 K
Glycosidic Linkage (Φ/Ψ) anti-periplanar0.0 (Reference)75.3
Glycosidic Linkage (Φ/Ψ) syn-periplanar10.51.5
C4-C5-C6-O6 gauche-gauche (gg)1.215.1
C4-C5-C6-O6 gauche-trans (gt)2.58.1
Xylan (B1165943) Ring Pucker ⁴C₁ Chair0.0 (Reference)>99
Xylan Ring Pucker Skew-Boat25.0<0.1

Note: These values are illustrative and represent typical energy differences found in similar glycoside systems.

Modeling of Intermolecular Interactions in Aggregates and Liquid Crystalline Phases

The formation of ordered structures, such as aggregates and liquid crystalline phases, is dictated by the balance of intermolecular interactions between this compound molecules. Computational models are used to dissect and quantify these forces, which include hydrogen bonding, van der Waals interactions, and electrostatic interactions. researchgate.netscirp.org

Van der Waals interactions are the dominant force between the hydrophobic 2-ethylhexyl tails. The packing efficiency of these branched chains determines the density of the hydrophobic regions and influences the phase behavior. Simulations can quantify the interaction energy between alkyl chains in different arrangements (e.g., stacked, in-plane, or terminal), helping to explain the stability of specific liquid crystal phases. researchgate.netscirp.org By calculating the interaction energy between pairs of molecules in various orientations, researchers can predict the most favorable arrangements that lead to mesophase formation. researchgate.net

Table 3: Illustrative Intermolecular Interaction Energies in a this compound Dimer

Interaction TypeMolecular RegionTypical Energy (kJ/mol)Description
Hydrogen Bonding Xylose-Xylose-20 to -25Strong, directional interactions between hydroxyl groups stabilizing the hydrophilic layer.
Van der Waals (Stacking) Alkyl-Alkyl-15 to -20Dispersive forces between parallel alkyl chains, crucial for hydrophobic core stability.
Van der Waals (In-Plane) Alkyl-Alkyl-5 to -10Interactions between side-by-side alkyl chains within a layer.
Electrostatic (Dipole-Dipole) Xylose-Xylose-8 to -12Interactions between the permanent dipoles of the polar head groups.

Note: These energy values are representative examples for similar amphiphilic molecules.

Structure-Property Relationship Predictions through Computational Methods

Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a molecule with its macroscopic properties. nih.govnih.gov For surfactants like this compound, QSPR can be used to predict key performance indicators such as the critical micelle concentration (CMC), surface tension at the CMC (γ_cmc), and the temperatures of liquid crystal phase transitions. vt.edumdpi.com

The QSPR approach involves two main steps. First, a set of numerical values, known as molecular descriptors, are calculated for this compound and a series of structurally related molecules. These descriptors can encode topological, geometric, electronic, or physicochemical features of the molecule. tandfonline.com Second, a mathematical model, often based on multiple linear regression or more advanced machine learning algorithms like graph neural networks, is developed to find a correlation between the descriptors and the experimentally measured property. vt.edumdpi.com

By establishing a robust QSPR model, the properties of new, unsynthesized alkyl xylopyranoside derivatives can be predicted, accelerating the design of surfactants with desired characteristics. For instance, a model could predict how changing the length or branching of the alkyl chain would affect the CMC, guiding synthetic efforts toward more efficient surfactants.

Table 4: Common Molecular Descriptors Used in QSPR Models for Surfactants

Descriptor ClassDescriptor ExampleDescriptionRelevance to Surfactant Properties
Constitutional Molecular Weight (Mw)The sum of the atomic weights of all atoms in the molecule.Correlates with the size of the hydrophobic and hydrophilic parts.
Topological Wiener IndexA descriptor based on the distances between all pairs of atoms in the molecular graph.Reflects molecular branching and compactness.
Physicochemical LogP (Octanol-Water Partition Coefficient)A measure of the molecule's hydrophobicity.Directly relates to the tendency to form micelles to escape the aqueous phase.
Quantum-Chemical Dipole Moment (μ)A measure of the overall polarity of the molecule. nih.govInfluences head group interactions and solubility.
Geometric Van der Waals Surface AreaThe total surface area of the molecule.Relates to the space-filling requirements of the molecule in an aggregate.

Future Directions and Emerging Research Avenues for 2 Ethylhexyl D Xylopyranoside

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of alkyl xylopyranosides, including 2-Ethylhexyl-D-xylopyranoside, has traditionally relied on established chemical methods. A common approach is a four-step synthesis starting from D-xylose, which involves peracetylation, glycosyl halide formation, a Koenigs-Knorr reaction with the corresponding alcohol, and subsequent deprotection. nih.govuky.edu Studies have shown that using benzoyl protecting groups can lead to better yields in the Koenigs-Knorr step compared to acetyl groups. nih.govuky.edu Another significant chemical pathway is the trichloroacetimidate (B1259523) method, which allows for the selective synthesis of various alkyl β-D-xylopyranosides. researchgate.net

However, the future of synthesis lies in developing more efficient and sustainable routes. A key area of emerging research is the use of enzymatic and chemoenzymatic methods. nih.gov These biocatalytic approaches offer high selectivity and operate under milder reaction conditions, reducing the need for hazardous reagents and protecting group manipulations. nih.gov For instance, xylanase-catalyzed transglycosylation reactions using xylan (B1165943) and alcohols, or β-xylosidase transxylosyl reactions, represent greener alternatives to purely chemical synthesis. nih.gov The ongoing development of robust, immobilized enzymes promises to further enhance the scalability and cost-effectiveness of producing these compounds. nih.govnih.gov

Synthetic Method Key Steps Advantages Challenges Reference
Koenigs-Knorr Reaction Acetylation, Bromination, Glycosylation, HydrolysisWell-established, versatileMultiple steps, use of heavy metal salts (e.g., silver carbonate) nih.govuky.edu
Trichloroacetimidate Method Acetylation, Selective Deacetylation, Trichloroacetimidate formation, Coupling, DeprotectionHigh selectivity for β-anomerRequires stoichiometric activators researchgate.net
Enzymatic Synthesis (e.g., Transglycosylation) Direct enzymatic coupling of xylose donor to alcoholHigh regio- and stereoselectivity, mild conditions, environmentally benignEnzyme stability and cost, lower yields in some cases nih.govscispace.com

Advanced Characterization of Dynamic Supramolecular Structures and Their Evolution

Alkyl xylopyranosides are known for their ability to self-assemble into complex supramolecular structures, particularly thermotropic liquid crystals. nih.govuky.edu Advanced characterization is crucial to understanding the evolution of these structures. Techniques such as Differential Scanning Calorimetry (DSC) have revealed that these compounds exhibit multiple phase transitions, for instance, from a solid crystalline phase to a smectic A type liquid crystalline phase. nih.govuky.edu

Future research will focus on a more dynamic characterization of these assemblies. High-resolution X-ray crystallography on analogues like decyl β-D-xylopyranoside has provided static snapshots, revealing the formation of alternating bilayers. nih.gov In these structures, the hydrophobic alkyl chains are segregated from the hydrophilic xyloside headgroups. nih.gov The carbohydrate moieties and water molecules form extensive hydrogen bond networks, while the alkyl chains interact through van der Waals forces, often adopting a significant tilt angle relative to the bilayer plane. nih.gov

Emerging research avenues will likely employ advanced spectroscopic and imaging techniques to observe the evolution of these structures in real-time and under varying conditions (e.g., temperature, concentration, presence of additives). This will provide a deeper understanding of the molecular packing and intermolecular interactions that govern the formation and stability of these liquid crystalline phases. nih.gov

Rational Design of Xylopyranoside-Based Architectures with Tailored Properties

Rational design involves the intentional, structure-based design of molecules to achieve specific, desired properties. longdom.orgtaylorandfrancis.com This approach is highly relevant for xylopyranosides, where small structural modifications can lead to significant changes in physicochemical and biological behavior. A primary target for modification is the alkyl aglycone. Research has demonstrated a clear relationship between the length of the alkyl chain and the compound's properties. For example, the melting point of alkyl β-D-xylopyranosides increases linearly with the length of the hydrophobic tail. nih.govuky.edu Properties such as surface tension reduction and foaming are optimized at specific chain lengths, with n-octyl and n-nonyl β-D-xylopyranosides showing particularly good performance. researchgate.net

Future work will expand on this by incorporating more complex alkyl architectures (e.g., branching, unsaturation) to fine-tune properties like emulsification and aqueous solubility. mdpi.com Furthermore, rational design extends to the glycosidic linkage itself. Studies on related 2-naphthyl β-d-xylopyranoside analogues have shown that replacing the anomeric oxygen with a sulfur atom (a thioxyloside) or a sulfonyl group dramatically alters the molecule's conformation and its ability to act as a substrate for the enzyme β4GalT7. nih.gov This highlights how targeted modifications at the atomic level can be used to control biological interactions, opening pathways to designing xylopyranosides with tailored activities for specific biological or material science applications. nih.govscience.gov

Structural Modification Observed Effect Potential Application Reference
Alkyl Chain Length Linear increase in melting point; affects surface tension and foaming propertiesOptimizing surfactant performance for detergents and personal care products nih.govresearchgate.net
Alkyl Chain Branching Alters packing in liquid crystal phasesCreating novel liquid crystalline materials researchgate.net
Glycosidic Linkage (O to S or SO2) Changes molecular conformation and enzymatic substrate efficiencyDesigning specific enzyme inhibitors or primers for biological pathways nih.gov

Expanding the Scope of Enzymatic Applications in Biosynthesis and Biocatalysis

Biocatalysis is a cornerstone of future research into this compound, offering a green and highly selective alternative to traditional chemical synthesis. rsc.org The application of enzymes in this field is expanding beyond simple synthesis to include the creation of complex glycosidic structures and the use of engineered enzymes with enhanced capabilities.

Enzymes such as β-xylosidases and xylanases are already used for the synthesis of simple alkyl xylopyranosides through transglycosylation. nih.gov A significant area of development is the use of recombinant enzymes. For instance, the fungal β-xylosidase BxTW1 from Talaromyces amestolkiae has been successfully expressed in Pichia pastoris and used to synthesize 2-(6-hydroxynaphthyl) β-D-xylopyranoside, a compound with anti-proliferative properties. scispace.com This demonstrates the potential for using specifically chosen or engineered enzymes to produce high-value, functionalized xylopyranosides.

Future research will focus on:

Enzyme Engineering: Using rational design and directed evolution to create enzymes with improved stability, higher activity, and broader substrate specificity, for example, accepting branched alcohols like 2-ethylhexanol more efficiently. nih.gov

Immobilization and Reactor Technology: Developing advanced bioreactor systems, such as magnetically stabilized fluidized bed reactors, to improve the operational stability and reusability of enzymes in continuous production processes. nih.gov

In-depth Investigations into Biological Interactions and Mechanisms at a Molecular Level

Understanding the interactions of this compound at a molecular level is critical for its application in pharmaceuticals, cosmetics, and agrochemicals. nih.gov As amphiphilic molecules, alkyl xylopyranosides act as surfactants, and their primary biological interaction is with cell membranes. The molecular mechanism involves the integration of the hydrophobic alkyl tail into the lipid bilayer, while the hydrophilic xylopyranose headgroup remains at the aqueous interface.

Systematic studies on related hydrocarbon alkyl β-D-xylopyranosides have begun to shed light on their cytotoxicity. nih.govuky.edu Research has shown that the biological activity is dependent on the alkyl chain length. Short-chain (e.g., hexyl) and long-chain (e.g., hexadecyl) xylopyranosides displayed no cytotoxicity below their solubility limits. nih.govuky.edu However, compounds with intermediate chain lengths showed some toxicity at millimolar concentrations, which was attributed to the induction of apoptosis. nih.govuky.edu

Future in-depth investigations will utilize advanced biophysical techniques (e.g., NMR, neutron scattering) and molecular dynamics simulations to model and observe these membrane interactions with greater precision. Key research questions will include how the branched structure of the 2-ethylhexyl group affects membrane insertion and disruption compared to linear alkyl chains, and how these molecules interact with specific membrane proteins or receptors. Elucidating these mechanisms will enable the design of safer and more effective xylopyranoside-based products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Ethylhexyl-D-xylopyranoside, and how can reaction conditions be optimized for scalability?

  • Methodological Answer : Synthesis typically involves glycosylation reactions using 2-ethylhexanol and a protected xylopyranose derivative. Key reagents include alkyl halides (e.g., methyl iodide for protection) and nucleophiles (e.g., thiols or amines for substitution). Oxidation with hydrogen peroxide or potassium permanganate can modify hydroxyl groups, while reduction with sodium borohydride stabilizes intermediates. Optimization for scalability requires controlled temperature (20–60°C), anhydrous conditions, and catalytic acid (e.g., p-toluenesulfonic acid) to enhance yield .
Reagent Role Optimal Conditions
Alkyl halidesProtection of hydroxyls0–5°C, inert atmosphere
Sodium borohydrideReductionRoom temperature, ethanol
Hydrogen peroxideOxidation40–60°C, acidic pH

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming stereochemistry and substitution patterns. Mass spectrometry (MS) with electrospray ionization (ESI) identifies molecular ions ([M+H]⁺ at m/z 293.3 for C₁₄H₂₈O₆). High-Performance Liquid Chromatography (HPLC) with refractive index detection ensures purity (>95% by area normalization) .

Q. How does this compound function as a surfactant in nanoparticle synthesis?

  • Methodological Answer : Its amphiphilic structure reduces interfacial tension in emulsions. For gold nanoparticle synthesis, dissolve the compound in a 1:3 v/v water:ethanol mixture (critical micelle concentration ~0.1 mM). Monitor stabilization efficiency via dynamic light scattering (DLS) to ensure particle size <100 nm .

Advanced Research Questions

Q. What mechanisms underlie this compound’s role in enhancing drug delivery systems?

  • Methodological Answer : The compound forms micelles (hydrophobic core, hydrophilic shell) that encapsulate lipophilic drugs. Evaluate encapsulation efficiency using fluorescence spectroscopy with pyrene as a probe. For targeted delivery, conjugate with ligands (e.g., folate) and assess cellular uptake via confocal microscopy in vitro .

Q. How can conflicting data regarding its surfactant efficacy in nanoparticle stabilization be resolved?

  • Methodological Answer : Contradictions often arise from variations in pH, ionic strength, or solvent polarity. Conduct comparative studies using standardized protocols:

  • Fix ionic strength (e.g., 0.1 M NaCl).
  • Use Transmission Electron Microscopy (TEM) to validate DLS size measurements.
  • Apply statistical models (e.g., ANOVA) to isolate variables affecting stability .

Q. What strategies mitigate hydrolytic degradation of this compound in aqueous biological systems?

  • Methodological Answer : Degradation occurs via cleavage of the glycosidic bond at pH >7.0. Strategies include:

  • Formulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol, 3:1 molar ratio).
  • Chemical Modification : Introduce acetyl groups at C-2/C-3 positions to sterically hinder hydrolysis.
  • Stability Testing : Use accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound?

  • Methodological Answer : Variability may stem from cell line specificity (e.g., HEK293 vs. HepG2) or assay conditions (MTT vs. Alamar Blue). Standardize protocols:

  • Use identical cell passage numbers.
  • Normalize data to untreated controls.
  • Apply IC₅₀ calculations with nonlinear regression (e.g., GraphPad Prism) .

Key Chemical Data

Property Value Source
Molecular FormulaC₁₄H₂₈O₆PubChem
IUPAC Name(2S,3R,4S,5S,6R)-2-(2-ethylhexoxy)-6-(hydroxymethyl)oxane-3,4,5-triolCAS
Critical Micelle Concentration0.1 mM (in water:ethanol)Experimental

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.